molecular formula C12H12N4O2 B030093 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid CAS No. 936643-76-4

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

Cat. No.: B030093
CAS No.: 936643-76-4
M. Wt: 244.25 g/mol
InChI Key: MXSGIVAJXIIMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic applications, including its role in drug development .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its high purity and stability make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Pyrimidinylacetic Acid
  • 2-Pyrimidinylpropionic Acid
  • 2-Pyrimidinylbutyric Acid

Comparison: 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid is unique due to its dual pyrimidinyl groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

3-pyrimidin-2-yl-2-(pyrimidin-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(18)9(7-10-13-3-1-4-14-10)8-11-15-5-2-6-16-11/h1-6,9H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSGIVAJXIIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC(CC2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649718
Record name 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936643-76-4
Record name 3-(Pyrimidin-2-yl)-2-[(pyrimidin-2-yl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
Reactant of Route 2
3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
Reactant of Route 3
3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
Reactant of Route 4
Reactant of Route 4
3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
Reactant of Route 5
3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid
Reactant of Route 6
3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.